
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cycloundecane ring with multiple methyl groups and double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Various substituents can replace the hydrogen atoms on the methyl groups or the cycloundecane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
科学的研究の応用
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on cycloundecane rings.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
類似化合物との比較
Similar Compounds
2,6,6,9-Tetramethylcycloundeca-4,8-dienone: This compound has a similar structure but includes a ketone group instead of an alcohol group.
2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene: This compound has a similar cycloundecane ring but with different positions of double bonds.
Uniqueness
2,6,6,9-Tetramethylcycloundeca-4,8-dien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties.
特性
CAS番号 |
53643-42-8 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
2,6,6,9-tetramethylcycloundeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h5,9-10,13-14,16H,6-8,11H2,1-4H3 |
InChIキー |
JXLVPCWSMFUWOE-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC(CC=C(CCC1O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


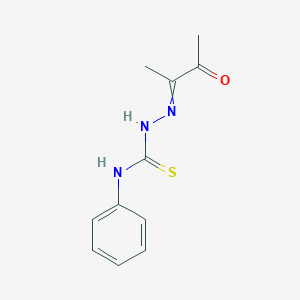
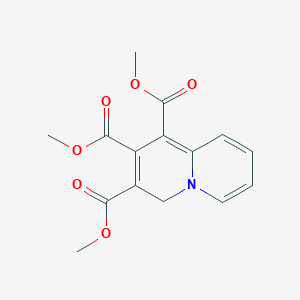
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)

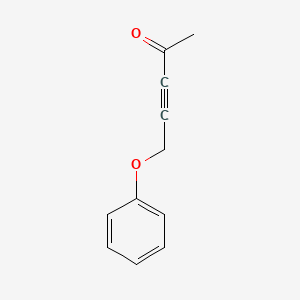
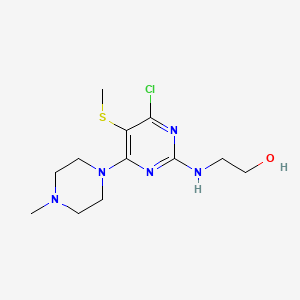
![Trimethyl[3-(trimethylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14644198.png)
![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)

silane](/img/structure/B14644234.png)

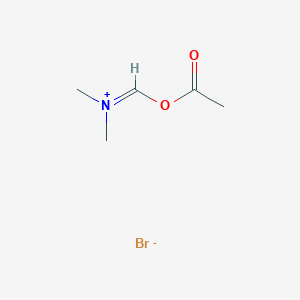
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)

